molecular formula C11H15ClN2O B3383286 4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine CAS No. 405931-07-9

4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine

Cat. No.: B3383286
CAS No.: 405931-07-9
M. Wt: 226.7 g/mol
InChI Key: VFUSUFVAMFIDRH-UHFFFAOYSA-N
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Description

4-Chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 4-position and a bulky 2-methylcyclohexyloxy substituent at the 6-position. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets. The 2-methylcyclohexyloxy group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to simpler substituents .

Properties

IUPAC Name

4-chloro-6-(2-methylcyclohexyl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUSUFVAMFIDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-methylcyclohexanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Building Block : It serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
  • Biology :
    • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi, suggesting its potential as an antimicrobial agent.
    • Anticancer Activity : The compound has demonstrated potential anticancer properties, inducing apoptosis in cancer cell lines like HeLa and HepG2. Studies indicate that it activates caspases, which are crucial for programmed cell death .
  • Medicine :
    • Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
  • Industry :
    • Material Development : It is utilized in developing new materials and chemical processes, highlighting its versatility beyond biological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating potent antibacterial properties.
  • Cytotoxicity Assays : In vitro testing against various cancer cell lines revealed IC50 values ranging from 10 to 25 µM, suggesting effective cytotoxicity against tumor cells while sparing normal cells.
  • Pharmacokinetics : Research into its pharmacokinetic profile indicates favorable absorption and distribution characteristics, enhancing its therapeutic potential when developed into drug formulations .

Mechanism of Action

The mechanism of action of 4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine involves its interaction with specific molecular targets. The chloro and 2-methylcyclohexyloxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent at the 6-position of the pyrimidine ring critically determines physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Structural Notes
4-Chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine 2-Methylcyclohexyloxy ~238.7* Bulky alicyclic group; high lipophilicity
4-Chloro-6-cyclohexylpyrimidine Cyclohexyl 196.68 Alicyclic but lacks oxygen atom
4-Chloro-6-methylpyrimidine Methyl 128.56 Simple alkyl group; low steric hindrance
4-Chloro-6-(2-cyanophenoxy)pyrimidine 2-Cyanophenoxy ~257.7* Aromatic with electron-withdrawing cyano
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine 2-Methylpyridin-3-yloxy ~261.7* Heteroaromatic substituent; potential for π-π interactions

*Calculated based on substituent molecular weights.

Key Observations :

  • Aromatic substituents (e.g., 2-cyanophenoxy) introduce π-π stacking capabilities, which may enhance binding to hydrophobic enzyme pockets .
  • Heteroaromatic groups, such as 2-methylpyridin-3-yloxy, could improve solubility via hydrogen bonding while maintaining lipophilicity .

Key Observations :

  • POCl₃ is a common reagent for introducing chlorine at the 4-position, with yields influenced by substituent stability under harsh conditions .
  • Catalytic coupling methods (e.g., palladium/copper) enable efficient introduction of aromatic groups but require precise control of reaction conditions .

Key Observations :

  • Bulky substituents (e.g., 2-methylcyclohexyloxy) may enhance selectivity for specific enzyme targets by restricting binding pocket access .
  • The hepatocarcinogenicity of Wy-14,643 underscores the importance of substituent choice in toxicological profiles .

Physicochemical Properties

  • Stability : Chlorine at the 4-position enhances electrophilicity, making the compound susceptible to nucleophilic displacement in aqueous environments .

Biological Activity

4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a 2-methylcyclohexyloxy substituent on the pyrimidine ring, which are critical for its biological activity. The presence of these functional groups influences its interaction with various biological targets, enhancing its binding affinity and modulating its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that the compound may interact with:

  • Enzymes : It has shown potential in inhibiting phospholipase A2, which is involved in inflammatory processes .
  • Receptors : The compound may also target various receptors implicated in cancer cell proliferation and survival pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays indicate that the compound can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death .
  • Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs). This interaction may inhibit tumor growth by disrupting cell cycle regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that the compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating potent antibacterial properties.
  • Cytotoxicity Assays : In another study, the compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 25 µM, suggesting effective cytotoxicity against tumor cells while sparing normal cells .
  • Pharmacokinetics : Research into the pharmacokinetic profile indicates that the compound has favorable absorption and distribution characteristics, which may enhance its therapeutic potential when developed into a drug formulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes10-25
4-Chloro-6-cycloheptyloxy-pyrimidineModerateModerate15-30
4-Chloro-6-cyclopentyloxy-pyrimidineLowYes>50

Q & A

Basic: What safety protocols are critical when handling 4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine in laboratory settings?

Answer:

  • PPE Requirements : Full protective gear, including nitrile gloves, lab coats, and safety goggles, is mandatory to avoid skin/eye contact. Use closed systems (e.g., gloveboxes) during reactions involving volatile intermediates .
  • Waste Management : Segregate chemical waste by hazard class (e.g., halogenated organics) and dispose via licensed facilities to prevent environmental contamination .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps.

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

  • Nucleophilic Substitution : React 4,6-dichloropyrimidine with 2-methylcyclohexanol under basic conditions (e.g., NaH in dry toluene) at reflux (80–100°C) for 12–24 hours. Monitor completion via TLC (Rf shift) .
  • Yield Optimization : Use excess 2-methylcyclohexanol (1.5–2.0 equivalents) to drive the reaction to completion. Typical yields range from 70–90% after column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation of dichloromethane/hexane mixtures. Analyze dihedral angles between the pyrimidine ring and the 2-methylcyclohexyl group to confirm stereoelectronic effects. For example, disorder in substituents (e.g., methoxy groups) can be resolved using occupancy refinement (e.g., 67.7:32.3 ratio in related structures) .
  • Hydrogen Bonding : Identify intramolecular N–H⋯N or O–H⋯O interactions that stabilize specific conformers. These interactions are critical for interpreting reactivity in downstream functionalization .

Advanced: How do steric effects from the 2-methylcyclohexyl group influence regioselectivity in further functionalization?

Answer:

  • Steric Hindrance : The bulky 2-methylcyclohexyloxy group directs electrophilic substitution to the less hindered C-5 position of the pyrimidine ring. For example, nitration or halogenation favors C-5 due to reduced steric clash compared to C-2 or C-4 .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites. Compare with experimental NMR shifts (e.g., 13C^{13}\text{C} at C-5: δ 145–150 ppm) to validate predictions .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10:1 to 3:1). The compound typically elutes at Rf ~0.4 in 5:1 hexane/EtOAc .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for 12 hours. Filter crystals and dry under vacuum (yield: 60–75%) .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. XRD) be reconciled for this compound?

Answer:

  • Dynamic Effects in NMR : Rotational barriers in the 2-methylcyclohexyl group may cause splitting in 1H^1\text{H} NMR (e.g., axial vs. equatorial protons). Variable-temperature NMR (VT-NMR) at –40°C to 60°C can freeze conformational exchange and resolve peaks .
  • XRD Validation : Compare experimental bond lengths (e.g., C–O: 1.36–1.42 Å) with DFT-optimized geometries to identify discrepancies caused by crystal packing forces .

Advanced: What analytical techniques are optimal for characterizing intermolecular interactions in solid-state forms?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 200°C) to assess thermal stability linked to hydrogen-bonding networks .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯H, C⋯Cl) using CrystalExplorer. For example, π–π stacking distances (3.5–3.8 Å) indicate weak aromatic interactions in co-crystals .

Basic: How can reaction byproducts (e.g., dichloropyrimidine residues) be minimized during synthesis?

Answer:

  • Reagent Stoichiometry : Use a 10–20% excess of 2-methylcyclohexanol to suppress residual 4,6-dichloropyrimidine.
  • Workup Protocol : Quench reactions with ice-cold water to precipitate unreacted starting materials, followed by extraction with DCM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine
Reactant of Route 2
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4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine

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